曲霉马拉霉素 A

描述

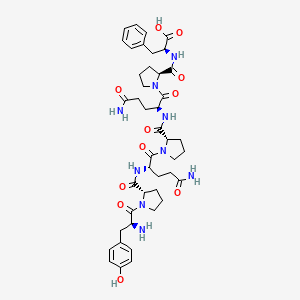

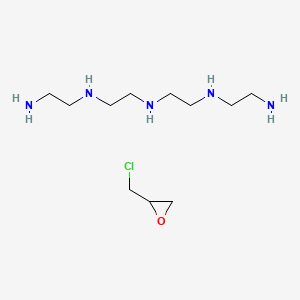

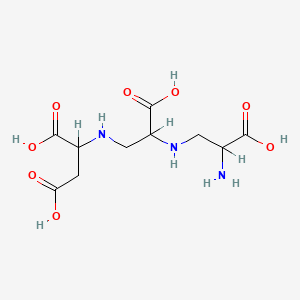

Aspergillomarasmine A (AMA) is an amino acid–derived fungal secondary metabolite . It has garnered attention due to its ability to reverse carbapenem resistance in animal models of infection. Unlike traditional antimicrobial agents, AMA itself is not directly antimicrobial. Instead, it works in combination with β-lactam antibiotics by inhibiting metallo-β-lactamases (MBLs) , a class of enzymes responsible for antibiotic resistance .

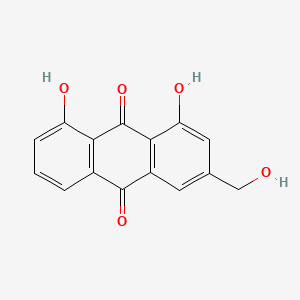

Molecular Structure Analysis

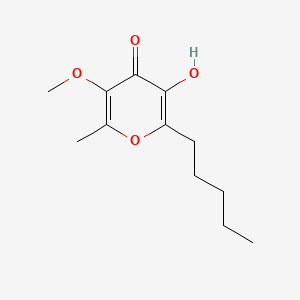

AMA possesses a pentadentate ligand with distorted octahedral geometry . Its structure includes aminopolycarboxylic acid moieties, which play a crucial role in its interactions with metal ions. The coordination complex formed by AMA is essential for its inhibitory activity against MBLs .

科学研究应用

金属-β-内酰胺酶的抑制

曲霉马拉霉素 A (AMA) 是一种来自土壤真菌的天然产物,已被确定为各种类型的金属-β-内酰胺酶的有效抑制剂,包括新德里金属-β-内酰胺酶-1 (NDM-1)。这种抑制作用很重要,因为这些 β-内酰胺酶促进了细菌对碳青霉烯类抗生素的耐药性。目前正在进行研究,探索 AMA 作为一种潜在的药物,以恢复碳青霉烯类对耐药细菌病原体的临床疗效 (Potera, 2014).

广谱抗生素耐药性逆转

AMA 已证明对肠杆菌科细菌具有体内疗效,赋予广泛的 β-内酰胺耐药性 blaNDM-1。在啮齿动物模型中,AMA 通过抑制 NDM-1 中含锌的活性位点恢复了抗生素美罗培南的疗效。这一发现表明 AMA 具有作为广谱逆转抗生素耐药性药物的潜力 (von Nussbaum & Schiffer, 2014).

化学酶不对称合成

AMA 被确定为金属-β-内酰胺酶的抑制剂,这增加了人们对其化学酶不对称合成的兴趣。这个过程涉及 AMA 和相关氨基羧酸的产生,突出了生物催化在开发针对抗生素耐药细菌的有效抑制剂方面的潜力 (Fu et al., 2018).

内皮素转换酶抑制剂

AMA 已被确定为内皮素转换酶 (ECE) 的有效抑制剂,这是从青霉菌属 sp. N877 中分离出的。这一发现表明其在调节 ECE 活性中的潜在应用,有助于理解内皮素在各种生理过程中的作用 (Arai et al., 1993).

在植物病理学中的作用

AMA 已被研究其在植物病理学中的作用,特别是在受感染植物叶片中芳香族氨基酸的光降解中。它对 Fe3+ 离子的螯合作用催化了苯丙氨酸的分解,表明其在植物与病原微生物之间的相互作用中具有潜在作用 (Barbier, 1987).

属性

IUPAC Name |

2-[[2-[(2-amino-2-carboxyethyl)amino]-2-carboxyethyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTWUNOVBCHBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspergillomarasmine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-({2-[(2-Amino-2-carboxyethyl)amino]-2-carboxyethyl}amino)butanedioic acid | |

CAS RN |

3484-65-9 | |

| Record name | Aspergillomarasmine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 236 °C | |

| Record name | Aspergillomarasmine A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。